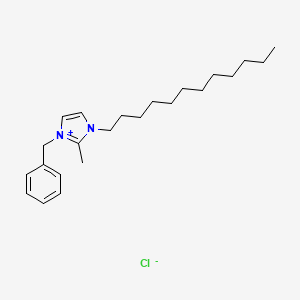

3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl-2-methylimidazole with benzyl chloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The chloride ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium derivatives .

Aplicaciones Científicas De Investigación

3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride is a chemical compound with a variety of applications in scientific research. It is also known as 3-Benzyl-1-dodecyl-2-methylimidazolium chloride, 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1), or Curezol SFZ .

General Information

Applications

- Corrosion Inhibition: Imidazole-based ionic liquids, including this compound, are effective in preventing steel rebar corrosion in cement pore solutions . They act as mixed-type inhibitors by adsorbing on steel bars, suppressing both anodic and cathodic processes . At a concentration of 100 ppm, these ionic liquids have shown performance efficiencies of 97.4% and 96.1% using mass loss and polarization methods, respectively .

- Solvent and Catalyst: It can be used as a solvent and catalyst in chemistry.

- Wetting Properties: It can be used as performance additives for improving the wetting properties of ionic liquids on solid surfaces .

Safety Information

- Signal Word: Warning

- Hazard Statements: Causes skin and serious eye irritation .

- Precautionary Statements: Wear protective gloves/eye protection/face protection and wash skin thoroughly after handling . In case of skin contact, wash with plenty of water . If eye irritation persists, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do; continue rinsing. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention .

Mecanismo De Acción

The mechanism of action of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. In chemical reactions, its ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .

Comparación Con Compuestos Similares

- 1-Benzyl-3-dodecyl-2-methylimidazolium chloride

- 1-Dodecyl-2-methyl-3-benzylimidazolium chloride

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride

Uniqueness: 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride is unique due to its specific combination of benzyl, dodecyl, and methyl groups attached to the imidazolium core. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Actividad Biológica

Overview

3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride (BDMIMCl) is a quaternary ammonium compound characterized by its unique imidazolium structure. Its molecular formula is C23H37ClN2, with a molecular weight of approximately 377.01 g/mol. The compound exhibits significant biological activity, particularly in antimicrobial applications, making it a subject of extensive research.

The biological activity of BDMIMCl primarily arises from its amphiphilic nature, which allows it to interact effectively with biological membranes. This interaction can lead to the disruption of lipid bilayers, causing increased permeability and eventual cell lysis in microbial cells. The mechanism can be summarized as follows:

- Adhesion : BDMIMCl adheres to the negatively charged surfaces of bacterial membranes through electrostatic interactions.

- Penetration : It penetrates the membrane, disrupting its integrity.

- Cell Lysis : The disruption leads to cell leakage and death.

This mechanism is similar to that observed in other quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties .

Antimicrobial Activity

BDMIMCl has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable findings include:

- Activity Against Specific Strains : Studies have shown that BDMIMCl exhibits significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Concentration Dependence : The antimicrobial efficacy increases with concentration, with higher doses leading to more pronounced effects on bacterial viability.

Case Studies

Several studies have highlighted the biological applications of BDMIMCl:

- Study on Antimicrobial Coatings : Research published in Molecules indicates that BDMIMCl can be incorporated into polymeric coatings, enhancing their antibacterial properties against a range of pathogens. The study emphasized the importance of the alkyl chain length in determining the effectiveness of the coatings .

- Ionic Liquids and Antiviral Properties : Another investigation explored the antiviral potential of BDMIMCl, revealing its ability to inhibit the replication of influenza A virus. This suggests that BDMIMCl may have broader applications beyond antibacterial activity.

Comparison with Similar Compounds

To understand the unique properties of BDMIMCl, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hexadecyl-3-methylimidazolium chloride | C17H36ClN2 | Longer alkyl chain enhances hydrophobicity |

| 3-Octyl-1-(4-nitrophenyl)-imidazolium chloride | C17H22ClN3O2 | Contains a nitrophenyl group for enhanced reactivity |

| 1-Dodecylimidazolium bromide | C13H24BrN2 | Lacks the benzyl group but shares similar properties |

BDMIMCl's combination of a long hydrophobic dodecyl chain and a benzyl substituent enhances both its surfactant and biological activity compared to other similar compounds .

Applications

The unique properties of BDMIMCl have led to its exploration in various fields:

- Antimicrobial Formulations : Its effectiveness against bacteria positions it as a candidate for use in disinfectants and antimicrobial coatings.

- Drug Delivery Systems : The surfactant properties may improve drug solubility and bioavailability, facilitating better therapeutic outcomes.

- Material Science : BDMIMCl is being investigated for its potential applications in developing advanced materials, including polymers and nanomaterials .

Propiedades

IUPAC Name |

1-benzyl-3-dodecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20H,3-11,15,18,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBODPHKDNYVCEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943360 | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-72-8 | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021054728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.